

reactivity of 6-Chloro-2-methoxypyridin-3-amine functional groups

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Compound of Interest

Compound Name: 6-Chloro-2-methoxypyridin-3-amine

CAS No.: 914222-86-9

Cat. No.: B1452435

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An In-Depth Technical Guide to the Reactivity of **6-Chloro-2-methoxypyridin-3-amine**

Introduction

6-Chloro-2-methoxypyridin-3-amine (CAS No. 914222-86-9) is a highly functionalized pyridine derivative that has emerged as a pivotal building block in the fields of medicinal chemistry and materials science.^{[1][2]} Its strategic arrangement of three distinct functional groups—a reactive chloro substituent, a nucleophilic amino group, and an electron-donating methoxy group—provides a versatile platform for complex molecular engineering. The interplay between these groups governs the molecule's reactivity, enabling chemists to perform selective transformations and construct diverse molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active compounds.^{[2][3]}

This guide offers a comprehensive exploration of the chemical reactivity inherent to **6-Chloro-2-methoxypyridin-3-amine**. As a senior application scientist, the focus will be not merely on procedural steps but on the underlying mechanistic principles and the causal relationships that dictate reaction outcomes. We will dissect the reactivity of each functional group, examine their

electronic and steric interplay, and provide validated, step-by-step protocols for key transformations.

Compound Information	
IUPAC Name	6-chloro-2-methoxypyridin-3-amine
CAS Number	914222-86-9[4][5]
Molecular Formula	C ₆ H ₇ ClN ₂ O[4][6]
Molecular Weight	158.59 g/mol [7]
Appearance	Solid
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3[7]

Chapter 1: Spectroscopic Characterization

A baseline understanding of the spectroscopic signature of **6-Chloro-2-methoxypyridin-3-amine** is essential for monitoring reaction progress and confirming product identity.[8] The data presented below represents typical values obtained from standard analytical techniques.

Table 1: ¹H and ¹³C NMR Spectroscopic Data[9]

¹ H NMR (400 MHz, CDCl ₃)	Assignment	¹³ C NMR (100 MHz, CDCl ₃)	Assignment
δ 7.45 (d, J=7.8 Hz, 1H)	H-4	δ 155.5	C-2
δ 6.70 (d, J=7.8 Hz, 1H)	H-5	δ 143.2	C-6
δ 4.00 (s, 3H)	-OCH ₃	δ 139.1	C-4
δ 3.75 (br s, 2H)	-NH ₂	δ 129.8	C-3
		δ 112.0	C-5

| | | δ 53.0 | -OCH₃ |

Table 2: IR Spectroscopic Data[9]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450, 3330	Strong, Sharp	N-H stretch (asymmetric and symmetric)
3070	Medium	Aromatic C-H stretch
1615	Strong	N-H bend (scissoring)
1575, 1460	Strong	C=C and C=N ring stretching
1250	Strong	C-O stretch (aryl ether)

| 1080 | Strong | C-Cl stretch |

Chapter 2: The Chloro Group at C6 - The Primary Hub for Diversification

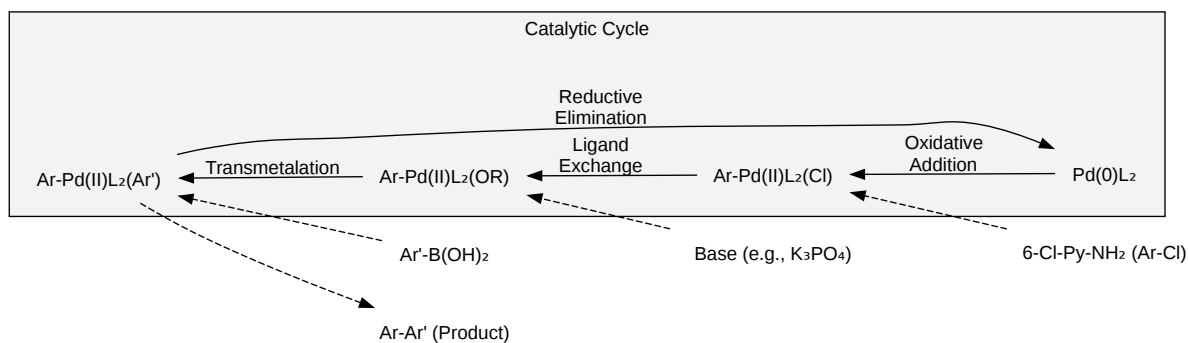
The chlorine atom at the C6 position is the most synthetically versatile handle on the molecule. Its reactivity is significantly enhanced by the electron-withdrawing effect of the pyridine ring nitrogen, which lowers the electron density at the C2 and C6 positions, making them susceptible to nucleophilic attack and oxidative addition by transition metals.[10][11]

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and the C6-Cl bond of this molecule is an excellent substrate for these transformations. However, the relative inertness of the C-Cl bond compared to C-Br or C-I bonds necessitates the use of highly active catalyst systems.[12][13]

The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[1][3] The primary challenge is the oxidative addition of the palladium(0) catalyst into the strong C-Cl bond. This step is often rate-limiting and requires ligands that are both sterically bulky and highly electron-donating to

enhance the electron density on the palladium center, thereby promoting the oxidative addition step.[10][13]



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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Pd Source	Ligand	Base	Solvent	Temp (°C)	Notes
Pd(OAc)₂	SPhos, XPhos	K₃PO₄, Cs₂CO₃	Toluene, Dioxane/H₂ O	80-110	Highly active systems for challenging C-Cl bonds. [13][14]
Pd ₂ (dba) ₃	P(t-Bu) ₃	K ₃ PO ₄ , KF	THF, Dioxane	50-100	Bulky phosphine ligands are crucial.[12] [15]

| PdCl₂(dppf) | (dppf is ligand) | K₂CO₃, Na₂CO₃ | DMF/H₂O | 90-120 | Robust pre-catalyst, may require higher temperatures.[13][15] |

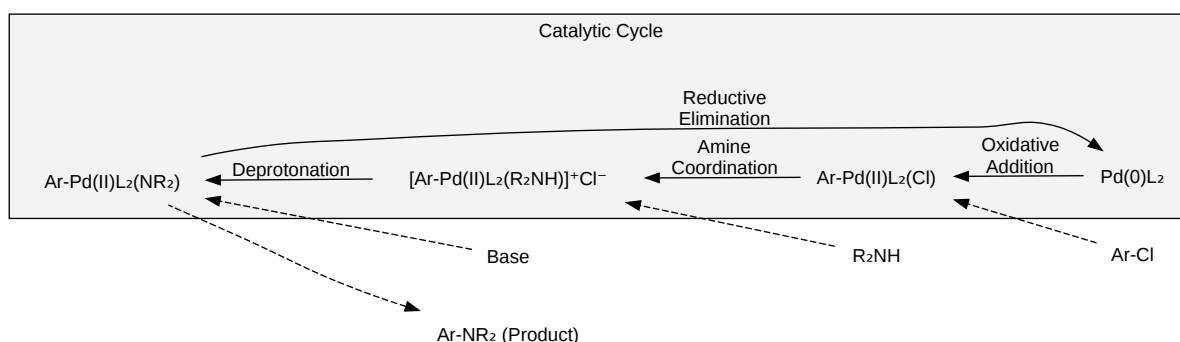
Experimental Protocol: Suzuki-Miyaura Coupling[1][3][14]

- Setup: To a flame-dried reaction vessel (e.g., Schlenk flask), add **6-Chloro-2-methoxy-pyridin-3-amine** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
- Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
- Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
- Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C and stir vigorously.
- Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[8]
- Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over

anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful and general method for constructing C-N bonds, offering a milder alternative to classical methods.[16][17] The reaction couples the aryl chloride with a primary or secondary amine. The catalytic cycle shares principles with the Suzuki coupling, but the transmetalation step is replaced by coordination of the amine, deprotonation by the base to form an amido complex, followed by reductive elimination.[18] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu , LHMDS) and an appropriate ligand is critical for success.[18][19]



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Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

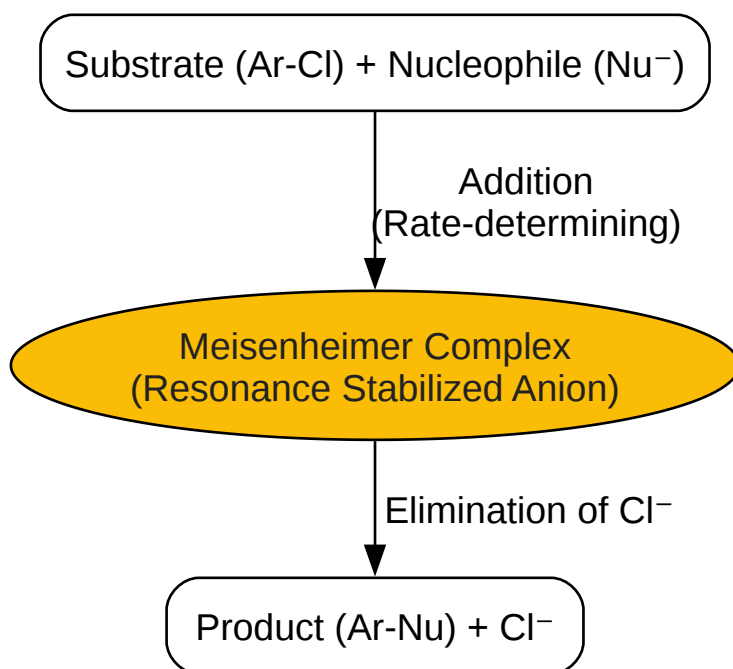
Experimental Protocol: Buchwald-Hartwig Amination

- Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu , 1.4 equiv.) to a dry reaction vessel.

- Reagent Addition: Add **6-Chloro-2-methoxypyridin-3-amine** (1.0 equiv.) and the desired amine (1.2 equiv.).
- Solvent Addition: Add anhydrous, degassed toluene or dioxane.
- Reaction: Seal the vessel and heat to 80-110 °C with stirring.
- Monitoring & Work-up: Follow the procedures outlined for the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (S_NAr)

As an alternative to metal-catalyzed methods, the C6-Cl bond can be displaced directly by strong nucleophiles via a Nucleophilic Aromatic Substitution (S_NAr) mechanism.^[1] This pathway is facilitated by the electron-deficient nature of the pyridine ring.^[10] The reaction proceeds through a two-step addition-elimination sequence, involving the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.^{[10][20]}



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Caption: The addition-elimination mechanism of an S_NAr reaction.

S_NAr reactions typically require more forcing conditions than their palladium-catalyzed counterparts, such as high temperatures (120-180 °C) and polar aprotic solvents (e.g., DMSO,

NMP) to stabilize the charged intermediate.[1] While simpler in setup (no catalyst required), the harsh conditions can limit the functional group tolerance of the reaction partners.[1][19]

Experimental Protocol: General SNAr with an Amine[10]

- Setup: In a sealable reaction vial, dissolve **6-Chloro-2-methoxypyridin-3-amine** (1.0 equiv.) in a high-boiling polar aprotic solvent (e.g., DMSO).
- Reagent Addition: Add the desired amine nucleophile (1.5-3.0 equiv.) and a non-nucleophilic base if needed (e.g., K_2CO_3 , 2.0 equiv.).
- Reaction: Seal the vial and heat the mixture to 120-180 °C. Microwave irradiation can often accelerate the reaction.
- Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool the reaction, dilute with a large volume of water to precipitate the product or enable extraction with an organic solvent.

Chapter 3: The Amino Group at C3 - The Modulating Nucleophile

The amino group at the C3 position is a potent nucleophile and a key modulator of the ring's electronic properties.

Nucleophilic Reactivity and Basicity

As a primary amine, the $-NH_2$ group readily reacts with a variety of electrophiles. Standard transformations include:

- Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form amides.
- Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[21]

The basicity of the amino group means it can be protonated under acidic conditions. Furthermore, its lone pair can coordinate to transition metal centers, potentially acting as an inhibitor to catalytic cycles.^[15] This must be considered during the design of cross-coupling reactions, as the choice of base and conditions can be crucial to prevent catalyst deactivation.

Diazotization

A classic transformation of aromatic amines is diazotization. Treating **6-Chloro-2-methoxypyridin-3-amine** with nitrous acid (generated in situ from NaNO_2 and a strong acid like HCl) at low temperatures (0-5 °C) yields a pyridinediazonium salt.^[10] This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -F, -Br, -CN) through Sandmeyer or related reactions.

Experimental Protocol: Diazotization^[10]

- Setup: In a beaker surrounded by an ice-salt bath, dissolve **6-Chloro-2-methoxypyridin-3-amine** (1.0 equiv.) in a cold aqueous strong acid (e.g., 2.5 M HCl).
- Nitrite Addition: While stirring vigorously and maintaining the temperature between 0-5 °C, add a pre-cooled aqueous solution of sodium nitrite (NaNO_2 , 1.0-1.1 equiv.) dropwise.
- Reaction: Stir the resulting solution at 0-5 °C for 15-30 minutes. The diazonium salt solution is now ready for use in a subsequent reaction (e.g., addition to a solution of CuCl to form the 3-chloro derivative).

Chapter 4: The Methoxy Group at C2 - The Electronic Anchor

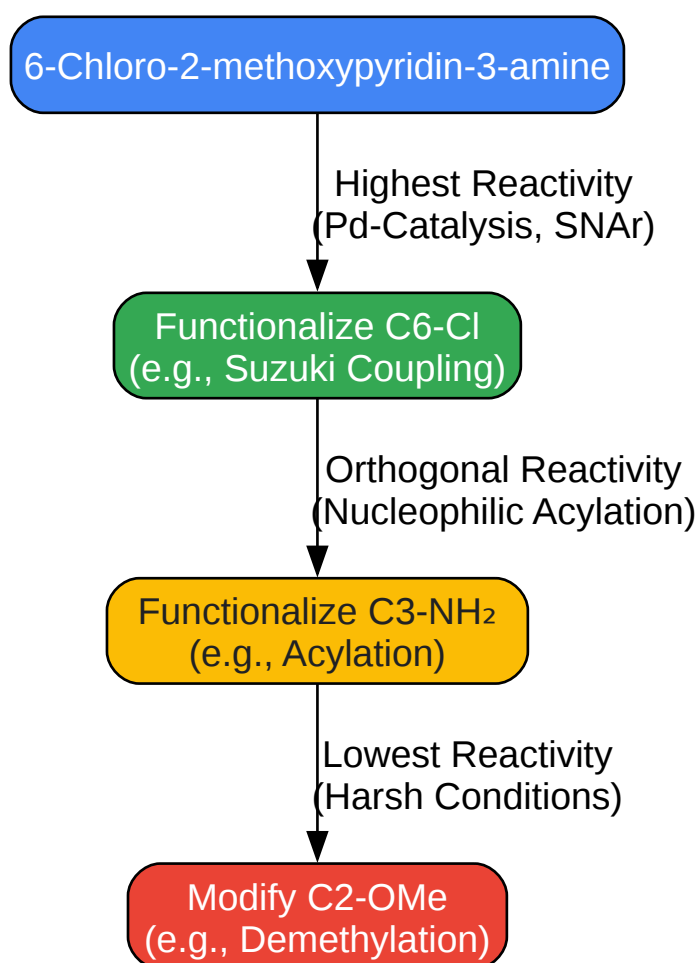
The methoxy group at C2 is the least reactive of the three functional groups but plays a critical role in modulating the electronic landscape of the pyridine ring.

- Electronic Effects: As a strong π -donor through resonance, the methoxy group enriches the pyridine ring with electron density. This effect partially counteracts the inductive withdrawal of the ring nitrogen, influencing the overall reactivity. Its presence makes the C6-Cl bond slightly less susceptible to $\text{S}_{\text{N}}\text{Ar}$ compared to a pyridine ring bearing only electron-withdrawing groups.

- **Chemical Stability:** The C-O ether bond is robust and stable under the vast majority of conditions used to functionalize the C6-Cl and C3-NH₂ positions, including palladium-catalyzed coupling and standard amine derivatizations.
- **Potential Cleavage:** While stable, the methoxy group can be cleaved to the corresponding 2-pyridone under harsh conditions, typically by heating with strong acids like HBr or using potent Lewis acids such as BBr₃. This transformation is generally avoided unless it is a desired step in a synthetic sequence.

Chapter 5: Integrated Reactivity and Synthetic Strategy

The utility of **6-Chloro-2-methoxypyridin-3-amine** lies in the differential reactivity of its functional groups, which allows for selective, stepwise functionalization.



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Caption: A workflow illustrating the typical hierarchy of functional group reactivity.

A common synthetic strategy involves first exploiting the highly reactive C6-chloro position through a robust cross-coupling reaction. The resulting product, which now contains the desired C6 substituent, can then be further modified at the C3-amino group. This orthogonal approach ensures regiochemical control and provides a powerful pathway to complex molecules from a single, versatile starting material.

Conclusion

6-Chloro-2-methoxypyridin-3-amine is a privileged scaffold whose reactivity is dominated by the C6-chloro position, which serves as a prime site for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The C3-amino group offers a secondary site for modification through classical amine chemistry, while the C2-methoxy group primarily serves as a stable electronic modulator. A thorough understanding of the interplay between these functional groups, the mechanistic basis for their reactions, and the practical application of optimized protocols empowers researchers to leverage this molecule to its full synthetic potential.

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